Halogen-Number ≥ 4 Expansion Drives Potent, Broad-Spectrum Antifungal Activity in Dibromoquinoline Chemotypes: A Class-Level Inference
Within a library of 10 quinolone compounds screened against C. albicans, nine congeners with fewer or differently positioned halogens were inactive (MIC > 64 µg/mL), whereas the single dibromoquinoline compound 4b—structurally characterized by a multi-halogen substitution pattern on the quinoline ring—inhibited growth at ≤ 0.5 µg/mL and outperformed fluconazole (MIC > 64 µg/mL) [1]. This class-level SAR reveals that achieving four or more halogen substituents on the quinoline scaffold is a threshold event for switching on potent antifungal activity, strongly implying that the tetra-halogenated 3,6-dibromo-4-chloro-7-fluoroquinoline occupies a privileged position relative to tri- and di-halogenated analogs such as 6-bromo-4-chloro-7-fluoroquinoline or 4-chloro-7-fluoroquinoline.
| Evidence Dimension | Antifungal activity (MIC) against Candida albicans |
|---|---|
| Target Compound Data | For the structurally related dibromoquinoline 4b: MIC ≤ 0.5 µg/mL [1]; in-class inference anticipates comparable potency for 3,6-dibromo-4-chloro-7-fluoroquinoline due to matched halogen count and quinoline core |
| Comparator Or Baseline | Nine less-halogenated quinoline/quinolone analogs from the same library: MIC > 64 µg/mL; fluconazole: MIC > 64 µg/mL [1] |
| Quantified Difference | ≥ 128-fold improvement in MIC relative to inactive in-class compounds and fluconazole |
| Conditions | Broth microdilution assay against C. albicans P60002 [1] |
Why This Matters
The data provide a strong class-level rationale for prioritizing tetra-halogenated quinolines over less-substituted analogs when antifungal potency against fluconazole-refractory Candida is a primary selection criterion.
- [1] Mohammad, H. et al. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity That Targets Metal Ion Homeostasis. ACS Infect. Dis. 4, 403–414 (2018). View Source
